Purine nucleosides
Purine nucleosides are fundamental components of nucleic acids and play crucial roles in cellular metabolism, energy transfer, and signaling processes. These compounds consist of a purine base linked to a pentose sugar, typically ribose or deoxyribose. The most well-known purine nucleosides include adenine nucleoside (adenosine) and guanine nucleoside (gycosine).
Purine nucleosides are involved in various physiological processes such as ATP production, neurotransmission, and immune response modulation. They can be synthesized endogenously or obtained from dietary sources. In the medical field, these compounds have applications in therapeutic areas like immunology, where adenosine analogs are used to treat inflammatory conditions.
Structurally, purine nucleosides exhibit significant pharmacological activities due to their ability to modulate cellular signaling pathways and ion channels. Research into these molecules continues to uncover new insights into their roles in diseases such as cancer, cardiovascular disorders, and neurological conditions.

構造 | 化学名 | CAS | MF |
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O6-Benzyl Guanosine | 4552-61-8 | C17H19N5O5 |
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trans-Zeatinriboside | 6025-53-2 | C15H21N5O5 |
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2-(3,3,3-Trifluoropropyl)thioadenosine | 163706-51-2 | C13H16F3N5O4S |
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3-Methyl Adenosine p-Toluenesulfonate Salt | 72055-63-1 | C11H15N5O4.C7H8O3S |
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6-Thioguanosine | 85-31-4 | C10H13N5O4S |
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8-Nitroguanosine | 337536-53-5 | C10H12N6O7 |
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Adenosine, 8-methoxy- | 3969-27-5 | C11H15N5O5 |
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Adenosine, 8-[(2-aminoethyl)amino]- | 62936-94-1 | C12H19N7O4 |
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CGS-21680 hydrochloride | 124182-57-6 | C23H29N7O6.HCl |
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8-Chloroadenosine | 34408-14-5 | C10H12ClN5O4 |
関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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